molecular formula C24H16ClF3N4O2 B11497452 2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B11497452
M. Wt: 484.9 g/mol
InChI Key: QOWSLYKAWASTQC-UHFFFAOYSA-N
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Description

2’-amino-1’-[2-chloro-5-(trifluoromethyl)phenyl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-amino-1’-[2-chloro-5-(trifluoromethyl)phenyl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile typically involves multi-step organic synthesis. One common approach starts with the preparation of the indole and quinoline precursors, followed by their coupling under specific conditions to form the spiro compound. Key steps include:

    Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Formation of Quinoline Precursor: The Skraup synthesis is often used, involving the reaction of aniline with glycerol and an oxidizing agent like nitrobenzene.

    Coupling Reaction: The indole and quinoline precursors are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, under inert atmosphere conditions.

Industrial Production Methods

Industrial production of this compound would require optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental safety. This often involves the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the phenyl ring can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

Biologically, the compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential anti-cancer and anti-inflammatory properties. Its ability to inhibit specific enzymes and pathways is of particular interest.

Industry

Industrially, the compound can be used in the development of new materials with specific electronic or optical properties due to its unique molecular structure.

Mechanism of Action

The mechanism of action of 2’-amino-1’-[2-chloro-5-(trifluoromethyl)phenyl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2’-amino-1’-[2-chloro-5-(trifluoromethyl)phenyl]-2,5’-dioxo-1,2,5’,6’,7’,8’-hexahydro-1’H-spiro[indole-3,4’-quinoline]-3’-carbonitrile stands out due to its spiro structure, which imparts unique chemical and biological properties. This structure allows for more diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

Properties

Molecular Formula

C24H16ClF3N4O2

Molecular Weight

484.9 g/mol

IUPAC Name

2'-amino-1'-[2-chloro-5-(trifluoromethyl)phenyl]-2,5'-dioxospiro[1H-indole-3,4'-7,8-dihydro-6H-quinoline]-3'-carbonitrile

InChI

InChI=1S/C24H16ClF3N4O2/c25-15-9-8-12(24(26,27)28)10-18(15)32-17-6-3-7-19(33)20(17)23(14(11-29)21(32)30)13-4-1-2-5-16(13)31-22(23)34/h1-2,4-5,8-10H,3,6-7,30H2,(H,31,34)

InChI Key

QOWSLYKAWASTQC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=O)C1)C3(C4=CC=CC=C4NC3=O)C(=C(N2C5=C(C=CC(=C5)C(F)(F)F)Cl)N)C#N

Origin of Product

United States

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